molecular formula C19H20F3NO2S B2425152 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1797760-31-6

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2425152
CAS No.: 1797760-31-6
M. Wt: 383.43
InChI Key: VSEFYDAEYYFYAU-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H20F3NO2S and its molecular weight is 383.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2S/c20-19(21,22)15-4-1-3-14(13-15)18(24)23(16-7-10-25-11-8-16)9-6-17-5-2-12-26-17/h1-5,12-13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEFYDAEYYFYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a tetrahydropyran moiety and a thiophene ring. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

C15H18F3N1O1S1C_{15}H_{18}F_{3}N_{1}O_{1}S_{1}

Structural Features

  • Tetrahydropyran Ring: Contributes to the compound's cyclic structure and may influence its biological interactions.
  • Thiophene Ring: Provides aromatic characteristics that enhance reactivity and potential biological activity.
  • Trifluoromethyl Group: Known to enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: It could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

  • Antioxidant Activity:
    • Compounds with similar structures have shown significant antioxidant properties. For instance, derivatives containing tetrahydropyran and thiophene rings have been reported to inhibit lipid peroxidation effectively, suggesting potential applications in oxidative stress-related conditions .
  • Anticancer Potential:
    • Research indicates that related compounds exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may confer similar properties .
  • Anti-inflammatory Effects:
    • Compounds featuring thiophene moieties have demonstrated anti-inflammatory effects, which may extend to this compound as well .

Study 1: Antioxidant Evaluation

A comparative study assessed the total antioxidant capacity (TAC) of various tetrahydropyran derivatives, including those similar to this compound. The findings revealed that these compounds exhibited antioxidant activities comparable to ascorbic acid, indicating their potential as therapeutic agents for oxidative stress-related diseases .

CompoundTAC (Ascorbic Acid Equivalent)Notable Activities
Compound A0.85Antioxidant
Compound B0.78Anticancer
This compoundTBDTBD

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of tetrahydropyran exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

Q & A

Q. Key Conditions :

  • Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., thiophen protons at δ 6.8–7.5 ppm, pyran methylene groups at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁F₃N₂O₂S: 423.1254) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for stereochemical assignments in the tetrahydro-2H-pyran ring .

Basic: What common chemical reactions does this compound undergo, and how are they optimized?

Q. Methodological Answer :

  • Nucleophilic Substitution : Reactivity at the benzamide carbonyl group with amines or alcohols. Optimize using polar aprotic solvents (e.g., DMSO) at 50–80°C .
  • Oxidation of Thiophene : Controlled oxidation with mCPBA forms sulfoxide derivatives; pH 7–8 buffers prevent over-oxidation .
  • Hydrolysis : Acidic/basic conditions cleave the amide bond; monitor pH to avoid decomposition of the trifluoromethyl group .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining selectivity?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Screen parameters like solvent polarity, temperature, and catalyst loading. For example, THF/water mixtures (9:1) improve solubility of intermediates .
  • Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) by precise control of residence time and mixing .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor real-time reaction progress and adjust conditions dynamically .

Advanced: How can computational modeling aid in understanding this compound’s structure-activity relationships?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity (e.g., electrophilic regions near the trifluoromethyl group) .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) to guide functional group modifications for enhanced affinity .
  • Docking Studies : Use software like AutoDock Vina to map interactions with active sites, prioritizing modifications to the pyran or thiophene moieties .

Advanced: How should researchers address contradictions in reported biological activity data for similar compounds?

Q. Methodological Answer :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from varying ATP levels in viability assays .
  • SAR (Structure-Activity Relationship) Profiling : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate contributions to bioactivity .
  • Orthogonal Validation : Confirm results using multiple techniques (e.g., SPR for binding affinity, followed by functional assays) .

Advanced: What experimental designs can elucidate the role of the trifluoromethyl group in modulating physicochemical properties?

Q. Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl, then compare logP (lipophilicity) and metabolic stability via microsomal assays .
  • Crystallographic Studies : Resolve electron density maps to assess how –CF₃ influences molecular packing and solubility .
  • Kinetic Isotope Effects (KIE) : Probe electronic effects on reaction rates (e.g., amide hydrolysis) using deuterated analogs .

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